molecular formula C30H22O2S2 B12664490 2-Propen-1-one, 3,3'-dithiobis(1,3-diphenyl-, (2Z,2'Z)- CAS No. 2080-41-3

2-Propen-1-one, 3,3'-dithiobis(1,3-diphenyl-, (2Z,2'Z)-

Cat. No.: B12664490
CAS No.: 2080-41-3
M. Wt: 478.6 g/mol
InChI Key: RDQLJLYLKAZUSR-DHQAUHHZSA-N
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Description

2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- is a complex organic compound with the molecular formula C30H22O2S2 This compound is characterized by the presence of two phenyl groups attached to a propenone backbone, with a dithiobis linkage connecting the two propenone units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by condensing an aromatic aldehyde with a ketone in the presence of a base. For example, benzaldehyde and acetophenone can be used as starting materials . The reaction is carried out in an alkaline ethanolic solution at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dithiobis linkage allows for the formation of disulfide bonds, which can further modulate the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- lies in its dithiobis linkage, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications where such interactions are desired.

Properties

CAS No.

2080-41-3

Molecular Formula

C30H22O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(Z)-3-[[(Z)-3-oxo-1,3-diphenylprop-1-enyl]disulfanyl]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C30H22O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-22H/b29-21-,30-22-

InChI Key

RDQLJLYLKAZUSR-DHQAUHHZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/SS/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)SSC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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